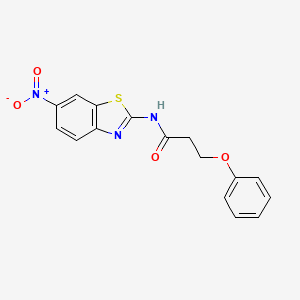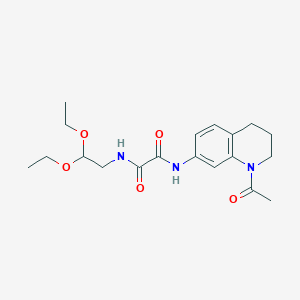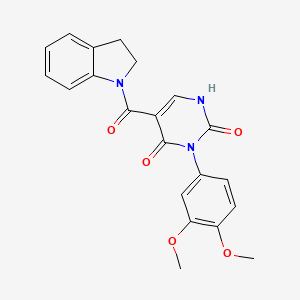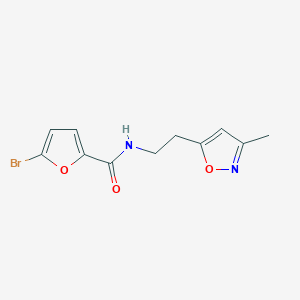
5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)furan-2-carboxamide is a chemical compound with diverse applications. It is part of the isoxazole family, a group of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been studied for decades due to their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored .Chemical Reactions Analysis
The substitution of various groups on the isoxazole ring imparts different activity . The presence of DMSO resulted in the formation of form 1III, where the solvent molecule disrupted amide-amide interactions .Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
Research has led to the development of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as potential antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, suggesting their potential in treating diseases caused by these protozoans. The synthesis pathway involves bromination of 2-acetylfuran, leading to derivatives that exhibit excellent in vivo activity in trypanosomal mouse models (Ismail et al., 2004).
Anti-Bacterial Activities
A study on the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides demonstrated these compounds' significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This highlights their potential as a new class of antibacterial agents. The research further validated the active site and molecular interaction stability through docking studies and MD simulations (Siddiqa et al., 2022).
Palladium-Catalysed Direct Heteroarylations
The use of methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate in palladium-catalysed direct arylation of heteroaromatics has been explored, enabling the synthesis of biheteroaryls in high yields. This method prevents the formation of dimers or oligomers, allowing for the efficient formation of 2,5-diarylated furan derivatives (Fu et al., 2012).
Synthesis of 2,5-diimino-furans
An innovative palladium-catalyzed cyclization of bromoacrylamides with isocyanides has been developed to produce substituted 2,5-diimino-furans. These compounds can serve as precursors for maleamides, showcasing a novel pathway for synthesizing complex organic structures (Jiang et al., 2014).
Analytical and Spectral Study
Research into the synthesis and chelating properties of furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate derivatives, has contributed to our understanding of these compounds' interactions with transition metals. These studies are essential for developing new materials with potential applications in catalysis and material science (Patel, 2020).
Zukünftige Richtungen
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Wirkmechanismus
Mode of Action
It is known that the substitution of various groups on the isoxazole ring imparts different activity . The presence of a bromine atom and a furan ring in the compound could potentially influence its interaction with its targets.
Biochemical Pathways
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . This suggests that the compound may interact with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by isoxazole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-7-6-8(17-14-7)4-5-13-11(15)9-2-3-10(12)16-9/h2-3,6H,4-5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCRMXSRKYMRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2988820.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2988821.png)
![2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2988823.png)
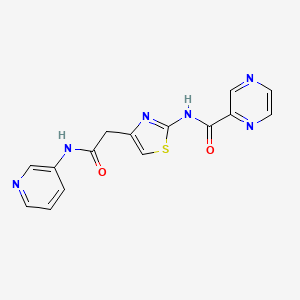
![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]but-2-enamide](/img/structure/B2988826.png)
![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2988827.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2988829.png)
![N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)
